molecular formula C16H23NO3S B14146475 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt CAS No. 54136-29-7

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt

Cat. No.: B14146475
CAS No.: 54136-29-7
M. Wt: 309.4 g/mol
InChI Key: RBBBQDHFTRURQO-UHFFFAOYSA-N
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Description

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C16H23NO3S and a molecular weight of 309.43 g/mol . This compound is known for its unique structure, which includes a sulfobutyl group attached to the indolium core. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt typically involves the reaction of indole derivatives with sulfobutylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt involves its interaction with molecular targets such as enzymes and receptors. The sulfobutyl group enhances its solubility and allows it to interact more effectively with biological molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt include:

The uniqueness of this compound lies in its specific sulfobutyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

54136-29-7

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

4-(2,3,3,5-tetramethylindol-1-ium-1-yl)butane-1-sulfonate

InChI

InChI=1S/C16H23NO3S/c1-12-7-8-15-14(11-12)16(3,4)13(2)17(15)9-5-6-10-21(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

RBBBQDHFTRURQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(C2(C)C)C)CCCCS(=O)(=O)[O-]

Origin of Product

United States

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